2-Sulfamoylbutanoic acid

Description

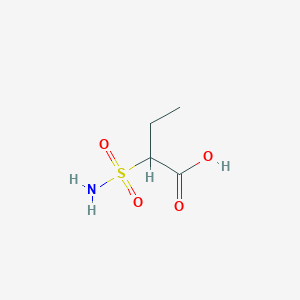

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO4S |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

2-sulfamoylbutanoic acid |

InChI |

InChI=1S/C4H9NO4S/c1-2-3(4(6)7)10(5,8)9/h3H,2H2,1H3,(H,6,7)(H2,5,8,9) |

InChI Key |

OXBVBLJPZZHABL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Sulfamoylbutanoic Acid and Analogues

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the sulfamoyl group onto a butanoic acid scaffold in a single or minimal number of steps. These approaches are often favored for their atom economy and straightforward execution.

Nucleophilic Substitution Reactions Utilizing Sulfamoylating Agents

A primary strategy for the synthesis of 2-sulfamoylbutanoic acid involves the nucleophilic substitution of a suitable precursor, typically an α-halo or α-amino butanoic acid derivative, with a sulfamoylating agent. The choice of agent is critical and influences the reaction conditions and outcomes.

While less common, sulfamide can be used as a nucleophile to displace a leaving group at the α-position of a butanoic acid derivative. This reaction typically requires basic conditions to deprotonate the sulfamide, enhancing its nucleophilicity. The direct reaction with a compound like 2-bromobutanoic acid would proceed via an SN2 mechanism to furnish the desired product. The reactivity can be influenced by the choice of solvent and base.

A more prevalent and versatile method involves the use of sulfamoyl chloride (H₂NSO₂Cl) or its derivatives. scbt.com This approach is particularly effective when starting from 2-aminobutanoic acid (a derivative of the amino acid α-aminobutyric acid). The amino group of the butanoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: H₂N-CH(CH₂CH₃)-COOH + ClSO₂NH₂ → H₂NSO₂-NH-CH(CH₂CH₃)-COOH + HCl

This method is widely applicable for the preparation of a variety of N-sulfamoylated amino acids. researchgate.net A patent describes a related synthesis where 2-amino-5-sulfamoylbenzoic acids are prepared by treating the corresponding sulfonyl chlorides with an appropriate amine. google.com

| Starting Material | Reagent | Conditions | Product |

| 2-Aminobutanoic acid | Sulfamoyl chloride | Basic, Aqueous | This compound |

| 2-Chlorobutanoic acid | Sulfamide | Basic, Aprotic solvent | This compound |

Reductive Amination Strategies

Reductive amination represents an alternative, though less direct, pathway to α-sulfamoylated carboxylic acids. This method typically involves the reaction of an α-keto acid, such as 2-oxobutanoic acid, with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org To arrive at this compound, the resulting 2-aminobutanoic acid would then need to be sulfamoylated as described in section 2.1.1.2.

Key aspects of this strategy include:

Formation of an Imine: The reaction between the α-keto acid and an amine source is an equilibrium process. nih.gov

In Situ Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the imine to the amine without significantly reducing the keto group. masterorganicchemistry.com

While a powerful method for synthesizing α-amino acids, its application to this compound synthesis is contingent on the subsequent sulfamoylation step. rit.edusemanticscholar.org

Multi-Step Synthesis Pathways

Multi-step syntheses provide greater flexibility in substrate modification and can be advantageous for purification and for building more complex analogues. researchgate.netlibretexts.org

Employment of Ester Intermediates for Synthesis and Purification

In many synthetic routes, the carboxylic acid functionality is protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions and to improve the solubility and handling of intermediates. truman.edu This strategy is particularly useful in the synthesis of sulfamoylbenzoic acid analogues, where the ester can be introduced early in the synthetic sequence. nih.govgoogle.com

For the synthesis of this compound, a typical multi-step sequence involving an ester intermediate would be:

Esterification: 2-Bromobutanoic acid or 2-aminobutanoic acid is first converted to its corresponding methyl or ethyl ester.

Sulfamoylation: The ester intermediate then undergoes nucleophilic substitution or reaction with a sulfamoylating agent. For example, ethyl 2-aminobutanoate would be reacted with sulfamoyl chloride.

Hydrolysis: The final step is the hydrolysis of the ester group, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the free carboxylic acid, this compound. google.com

This approach allows for easier purification of the non-polar ester intermediates by techniques like column chromatography. A patent for the preparation of 2-methoxy-5-sulfamoylbenzoic acid illustrates a similar multi-step process where a methyl benzoate intermediate is hydrolyzed in the final step. wipo.int

| Step | Reaction | Purpose |

| 1 | Esterification of starting butanoic acid derivative | Protection of the carboxylic acid, improved handling |

| 2 | Introduction of the sulfamoyl group | Formation of the key C-N-S linkage |

| 3 | Saponification (Hydrolysis) | Deprotection to yield the final carboxylic acid |

Analogous Synthetic Routes from Patent and Literature Sources

While direct synthetic routes for this compound are not extensively detailed in readily available literature, its synthesis can be inferred from established methodologies for structurally similar compounds, particularly sulfamoylbenzoic acid analogues. nih.govnih.gov These routes typically involve the introduction of a sulfonyl chloride group onto a carboxylic acid backbone, followed by amination to form the desired sulfamoyl moiety.

Patents describing the synthesis of sulfamoylbenzoic acids provide a robust framework. A common method begins with the chlorosulfonation of a benzoic acid derivative. patsnap.comgoogle.com This process introduces a -SO₂Cl group, which is a highly reactive intermediate. The subsequent reaction of this sulfonyl chloride with ammonia or a primary/secondary amine yields the corresponding sulfamoyl derivative. nih.gov For instance, the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid involves the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid, followed by ammoniation of the resulting 2,4-dichloro-5-carboxybenzenesulfonyl chloride with ammonia water. patsnap.comgoogle.com

Another approach involves a diazotization reaction. In this method, an amino-substituted benzoic acid is converted into a diazonium salt, which is then treated with a metal chloride to yield a chloro-substituted sulfamoylbenzoic acid. google.com This highlights the variety of methods available for modifying the core structure while retaining the essential sulfamoyl and carboxylic acid groups.

Adaptations from Sulfamoylbenzoic Acid Syntheses

Adapting the synthetic strategies for sulfamoylbenzoic acids to produce this compound requires shifting from aromatic chemistry to aliphatic chemistry. The core two-step process of chlorosulfonation followed by ammoniation remains the guiding principle.

The synthesis would likely commence with a butanoic acid derivative. The primary challenge lies in the selective introduction of a sulfonyl chloride group at the C-2 position. Unlike the predictable electrophilic aromatic substitution used for benzoic acids, direct chlorosulfonation of butanoic acid is less straightforward and may lead to a mixture of products or degradation.

A plausible adapted route would involve:

Starting Material Protection: The carboxylic acid of butanoic acid would first be protected, likely as an ester (e.g., ethyl butanoate), to prevent it from reacting with the sulfonation agents.

α-Halogenation: The protected butanoate would undergo α-halogenation, for example, bromination at the C-2 position, to create a reactive site.

Sulfonation: The resulting 2-bromo-butanoate could then be subjected to a reaction to introduce the sulfur moiety. This might involve displacement of the bromide with a sulfite salt, followed by oxidation and chlorination to yield the 2-(chlorosulfonyl)butanoate intermediate.

Ammoniation: The crucial 2-(chlorosulfonyl)butanoate intermediate would then be reacted with ammonia (ammonolysis) to form the protected 2-sulfamoylbutanoate. patsnap.com

Deprotection: Finally, hydrolysis of the ester group would yield the target compound, this compound.

Chemical Reactivity and Transformation Studies of 2 Sulfamoylbutanoic Acid

Fundamental Reaction Classes

Oxidation Reactions

The carboxylic acid group of 2-sulfamoylbutanoic acid is in a high oxidation state and is generally resistant to further oxidation under typical conditions. Strong oxidizing agents, however, can lead to the cleavage of the C-S bond or decarboxylation, where the carboxyl group is removed as carbon dioxide. libretexts.org The specific products of such reactions depend heavily on the reagents and conditions employed. libretexts.org For instance, certain oxidative processes are known to cleave C-S bonds in sulfonic acids, ultimately yielding sulfate (B86663) and an organic residue. researchgate.net While specific studies on this compound are not prevalent, the oxidation of related sulfur-containing compounds suggests that harsh oxidative conditions could lead to molecular fragmentation.

Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals generated from UV/H₂O₂ or Fenton's reagent, are effective in degrading robust organic compounds, including aromatic carboxylic acids. researchgate.net These powerful methods would likely lead to the complete decomposition of this compound into smaller, simpler molecules.

Table 1: Representative Oxidation Reactions for Functional Groups in this compound

| Oxidizing Agent | Target Functional Group | Potential Products | Notes |

|---|---|---|---|

| Strong Oxidants (e.g., KMnO₄, RuO₄) | Alkyl Chain / C-S Bond | C-S bond cleavage products, sulfate, CO₂ | Reaction is typically harsh and can lead to complete degradation. libretexts.orgresearchgate.net |

| Hunsdiecker Reaction (e.g., Ag₂O, Br₂) | Carboxylic Acid | 1-Bromo-1-sulfamoylpropane (via decarboxylation) | Involves conversion to a silver salt followed by reaction with a halogen. libretexts.org |

| Fenton's Reagent (Fe²⁺/H₂O₂) | Entire Molecule | Degradation products (e.g., smaller organic acids, CO₂, sulfate) | A powerful, non-selective oxidation method. researchgate.net |

Reduction Reactions

The carboxylic acid moiety of this compound can be selectively reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are not reactive enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk The reaction proceeds in two stages, first forming an aldehyde intermediate which is immediately further reduced to the primary alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde intermediate when using such strong reducing agents. libretexts.orglibretexts.org

The reaction is typically carried out in a dry, aprotic solvent like diethyl ether, followed by an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide to yield the final alcohol, 2-sulfamoylbutan-1-ol. chemguide.co.uk Borane (BH₃) complexed with a solvent like tetrahydrofuran (B95107) (THF) is another reagent capable of selectively reducing carboxylic acids in the presence of other carbonyl groups. khanacademy.org

Table 2: Conditions for the Reduction of this compound

| Reducing Agent | Solvent | Workup | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | Dilute Acid (e.g., H₂SO₄) | 2-Sulfamoylbutan-1-ol |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran (THF) | Aqueous Workup | 2-Sulfamoylbutan-1-ol |

Substitution Reactions

The primary class of substitution reactions for this compound involves nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid group. masterorganicchemistry.comkhanacademy.org Due to the hydroxyl group being a relatively poor leaving group, direct substitution is often difficult. libretexts.org Therefore, the carboxylic acid is typically activated by converting the hydroxyl group into a better leaving group. This is commonly achieved by transforming the carboxylic acid into a more reactive derivative, such as an acyl halide or an ester. libretexts.org

Once activated, the acyl group can readily react with a variety of nucleophiles. For example, reaction with alcohols (alcoholysis) yields esters, while reaction with ammonia (B1221849) or amines (aminolysis) produces amides. libretexts.org These transformations proceed through a characteristic tetrahedral intermediate. masterorganicchemistry.com

Carboxylic Acid Moiety Transformations

Conversion to Acyl Halides

This compound can be converted into its corresponding acyl halide, a highly reactive derivative useful for further synthesis. wikipedia.org The most common methods involve treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃). chemguide.co.uklibretexts.org

Thionyl chloride is often preferred as it reacts with the carboxylic acid to produce the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases that can be easily removed from the reaction mixture. chemguide.co.ukmasterorganicchemistry.com The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. libretexts.org This transformation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. libretexts.org

Table 3: Reagents for the Conversion of this compound to Acyl Halides

| Reagent | Product | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 2-Sulfamoylbutanoyl chloride | SO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | 2-Sulfamoylbutanoyl chloride | POCl₃, HCl |

| Phosphorus Tribromide (PBr₃) | 2-Sulfamoylbutanoyl bromide | H₃PO₃ |

Alpha-Carbon Halogenation Reactions (e.g., Hell-Volhard-Zelinsky Analogs)

The alpha-carbon of this compound, the carbon atom adjacent to the carboxylic acid group, can be halogenated via the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.com This reaction allows for the specific substitution of an alpha-hydrogen with a bromine or chlorine atom. alfa-chemistry.com The typical reagents for this transformation are bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus, usually in the form of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). alfa-chemistry.comorganic-chemistry.org

The reaction mechanism proceeds through several steps. First, the carboxylic acid is converted into an acyl bromide by the phosphorus tribromide. organic-chemistry.orgmasterorganicchemistry.com The acyl bromide then tautomerizes to its enol form, which subsequently reacts with bromine at the alpha-position. nrochemistry.com The resulting α-bromo acyl bromide can then be hydrolyzed during aqueous workup to yield the final product, 2-bromo-2-sulfamoylbutanoic acid. masterorganicchemistry.comnrochemistry.com The HVZ reaction requires harsh conditions, including high temperatures and long reaction times. alfa-chemistry.com

Table 4: Hell-Volhard-Zelinsky Reaction on this compound

| Halogenating Agent | Catalyst | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Bromine (Br₂) | Phosphorus Tribromide (PBr₃) | 2-Bromo-2-sulfamoylbutanoyl bromide | 2-Bromo-2-sulfamoylbutanoic acid |

| Chlorine (Cl₂) | Phosphorus Trichloride (PCl₃) | 2-Chloro-2-sulfamoylbutanoyl chloride | 2-Chloro-2-sulfamoylbutanoic acid |

Rearrangement Reactions Involving the Carboxylic Acid Group (e.g., Schmidt Reaction Principles)

The carboxylic acid group is a versatile functional group that can participate in various rearrangement reactions, which alter the carbon skeleton of the molecule. A prominent example is the Schmidt reaction, which converts carboxylic acids into primary amines with the loss of one carbon atom in the form of carbon dioxide. vedantu.comorganic-chemistry.org

The Schmidt reaction is an organic reaction where an azide, typically hydrazoic acid (HN₃), reacts with a carbonyl compound, such as a carboxylic acid, under acidic conditions (e.g., concentrated sulfuric acid). vedantu.comwikipedia.org The reaction proceeds through a rearrangement mechanism, resulting in the expulsion of nitrogen gas and the formation of an amine. wikipedia.org

Mechanism Principles: The established mechanism for the Schmidt reaction with a carboxylic acid involves several key steps: vedantu.combyjus.com

Protonation and Acylium Ion Formation: The reaction begins with the protonation of the carboxylic acid, followed by the loss of a water molecule to form a highly reactive acylium ion. byjus.com

Nucleophilic Attack by Azide: The acylium ion is then attacked by the nucleophilic hydrazoic acid. byjus.com

Rearrangement: The resulting intermediate undergoes a rearrangement where the alkyl group migrates from the carbonyl carbon to the adjacent nitrogen atom, leading to the expulsion of stable dinitrogen (N₂) gas. wikipedia.orgbyjus.com This step forms a protonated isocyanate.

Hydrolysis and Decarboxylation: The isocyanate intermediate is attacked by water in a hydrolysis reaction to form a carbamic acid. organic-chemistry.org This carbamic acid is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final primary amine. organic-chemistry.orgbyjus.com

Applying these principles to this compound, the reaction would be expected to proceed as follows:

Reactants : this compound and hydrazoic acid (HN₃) in the presence of a strong acid catalyst.

Intermediate Steps : Formation of an acylium ion, followed by rearrangement and loss of N₂ to form an isocyanate.

Expected Product : Subsequent hydrolysis and decarboxylation would yield 1-aminopropane-1-sulfonamide .

This transformation is significant as it provides a pathway to synthesize novel amino sulfonamides from carboxylic acid precursors, effectively shortening the carbon chain by one unit.

Sulfonamide Group Reactivity

The sulfonamide functional group (–SO₂NH₂) in this compound also possesses distinct reactivity. nih.govwikipedia.org Primary sulfonamides are known to undergo various reactions, most notably at the nitrogen atom. acs.org

The hydrogen atoms on the sulfonamide nitrogen are weakly acidic and can be deprotonated by a suitable base. This allows the sulfonamide to act as a nucleophile in reactions such as N-acylation and N-alkylation. wikipedia.orgacs.org

N-Acylation: A common transformation of primary sulfonamides is N-acylation, where an acyl group (R-C=O) is introduced at the nitrogen atom. This is typically achieved by reacting the sulfonamide with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. nih.govresearchgate.net

For example, the reaction of this compound with an acylating agent such as benzoyl chloride, in the presence of a base like pyridine (B92270) or sodium hydroxide, would be expected to yield an N-benzoyl-2-sulfamoylbutanoic acid derivative. semanticscholar.org These N-acylsulfonamides are an important class of compounds, in part because their acidity is comparable to that of carboxylic acids, making them useful as bioisosteres in medicinal chemistry. nih.gov

The table below outlines the expected products from the N-acylation of this compound with various acylating agents.

| Acylating Agent | Chemical Formula | Expected Product |

|---|---|---|

| Acetyl Chloride | CH₃COCl | 2-(N-acetylsulfamoyl)butanoic acid |

| Benzoyl Chloride | C₆H₅COCl | 2-(N-benzoylsulfamoyl)butanoic acid |

| Acetic Anhydride | (CH₃CO)₂O | 2-(N-acetylsulfamoyl)butanoic acid |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | 2-(N-trifluoroacetylsulfamoyl)butanoic acid |

Other Reactions: The sulfonamide group can also participate in other reactions, such as palladium-catalyzed cross-coupling reactions to form N-aryl sulfonamides, further highlighting its synthetic versatility. acs.org The ability to functionalize the sulfonamide nitrogen allows for the synthesis of a diverse array of derivatives with potentially new chemical and biological properties.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the chemical structure and assessing the purity of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-sulfamoylbutanoic acid, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid group would likely appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to its acidic nature and hydrogen bonding. oregonstate.edulibretexts.org The proton on the alpha-carbon (the carbon attached to both the carboxyl and sulfamoyl groups) would be expected to be a multiplet, likely a quartet, due to coupling with the adjacent methylene (B1212753) protons, and its chemical shift would be influenced by the electron-withdrawing effects of the neighboring functional groups. The methylene (CH₂) and methyl (CH₃) protons of the butyl chain would appear further upfield, with their chemical shifts and splitting patterns dictated by their proximity to the electron-withdrawing groups and spin-spin coupling with adjacent protons. The protons of the sulfamoyl (-SO₂NH₂) group would likely present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid is anticipated to resonate in the downfield region, typically between 165-185 ppm. oregonstate.eduopenstax.org The alpha-carbon would also be shifted downfield due to the attachment of two electronegative groups. The remaining carbons of the butanoic acid chain would appear at progressively higher field strengths.

A representative table of expected ¹H NMR chemical shifts for a similar compound, 2,4-dichloro-5-sulfamoylbenzoic acid, is provided below to illustrate the typical chemical shifts for protons in a sulfamoyl-containing carboxylic acid. chemicalbook.com

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~10-12 | Broad Singlet |

| Sulfamoyl (-SO₂NH₂) | Variable | Broad Singlet |

| Alpha-CH | ~3.5-4.5 | Multiplet |

| Methylene (-CH₂-) | ~1.5-2.5 | Multiplet |

| Methyl (-CH₃) | ~0.9-1.5 | Multiplet |

| Note: This is a predictive table for this compound based on general principles and data for analogous compounds. |

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies

HPLC is a primary technique for assessing the purity of a compound and for studying its retention behavior, which is related to its polarity. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. mdpi.comnih.govoup.com

The purity of a sample of this compound would be determined by the presence of a single, sharp peak in the chromatogram. The area of this peak would be proportional to the concentration of the compound.

Below is an example of HPLC conditions that could be adapted for the analysis of sulfamoyl-containing compounds. nih.govmtc-usa.com

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 270 nm) |

| Injection Volume | 5-10 µL |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. excillum.com It allows for the precise measurement of bond lengths, bond angles, and torsion angles, and provides invaluable information about intermolecular interactions and crystal packing.

Single-Crystal X-ray Diffraction of Sulfamoyl Analogues and Derivatives

While no crystal structure of this compound is currently available, the analysis of related sulfamoyl derivatives can provide significant insight into the expected solid-state conformation. researchgate.netopenaccessjournals.comrsc.org The sulfonamide group has a distorted tetrahedral geometry around the sulfur atom. scielo.br X-ray diffraction studies on various sulfonamides have established typical bond lengths and angles for the sulfamoyl moiety. mdpi.comresearchgate.net These studies reveal that the S-N and S-O bond lengths can be influenced by the electronic nature of the substituents and the intermolecular interactions within the crystal lattice. scielo.br

A table of representative crystallographic parameters for a simple sulfonamide is presented below.

| Parameter | Value |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.61 Å |

| S-C Bond Length | ~1.76 Å |

| O-S-O Angle | ~120° |

| N-S-O Angle | ~106° |

| Note: These are typical values observed in the crystal structures of sulfonamide-containing compounds. scielo.brmdpi.com |

Computational Chemistry and Theoretical Studies

In the absence of experimental data, computational chemistry provides a powerful avenue for exploring the structural and electronic properties of molecules. nih.gov Theoretical studies on sulfonamides have been used to investigate their conformational preferences, electronic structure, and reactivity. nih.govresearchgate.netresearchgate.net

For this compound, quantum chemical calculations, such as those using Density Functional Theory (DFT), could be employed to predict the most stable conformers in the gas phase and in solution. nih.govacs.org Such studies would involve rotating the single bonds in the molecule, particularly the C-C bonds in the butanoic acid chain and the C-S and S-N bonds of the sulfamoyl group, to identify the lowest energy conformations. These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity. scielo.brnih.gov Conformational analysis of sulfanilamide (B372717) and its derivatives has shown that the orientation of the amino and amide groups can lead to multiple stable conformers, and the presence of a solvent can influence which conformer is preferred. nih.gov

Molecular Modeling and Docking Simulations for Related Ligands

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred conformation of a ligand when it binds to a specific receptor, as well as the strength of this interaction. While specific docking studies for this compound are not documented in publicly available literature, the methodology is widely applied to structurally related sulfonamide-containing compounds to elucidate their mechanism of action and guide drug design.

Docking simulations involve placing a three-dimensional model of a ligand into the active site of a target protein. An algorithm then samples numerous possible orientations and conformations of the ligand, calculating a "docking score" for each pose, which estimates the binding affinity. nih.govajgreenchem.com Lower binding energy scores typically indicate a more stable and favorable protein-ligand complex. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. ajgreenchem.com

For instance, studies on various sulfonamide derivatives have successfully used molecular docking to understand their binding to biological targets like the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) or human carbonic anhydrases (CAs). nih.govnih.gov In these studies, the sulfonamide moiety is often crucial for binding, with its oxygen atoms acting as hydrogen bond acceptors and the nitrogen atom interacting with key residues in the active site. nih.gov For a molecule like this compound, docking simulations would likely explore the interactions of both the sulfamoyl group and the carboxylic acid group within a target binding pocket. The butanoic acid chain would also be assessed for potential hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the results of docking studies by simulating the movement of the protein-ligand complex over time, providing insights into its stability and conformational flexibility. nih.govnih.gov This combined computational approach is instrumental in the rational design of new, more effective inhibitors based on the sulfonamide scaffold. A study on aliphatic sulfonamides incorporating coumarin (B35378) rings highlighted how subtle changes, such as the addition of fluorine atoms, can significantly alter the binding mode within the enzyme active site, a finding rationalized through binding free energy calculations. nih.gov

| Compound/Ligand Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Sulfathiazole Derivative (F1) | MRSA Protein (4TO8) | -7.82 | Val141, His86, His209 |

| Sulfathiazole Derivative (F2) | MRSA Protein (4TO8) | -7.51 | His209, His110, Val141 |

| {(4-nitrophenyl)sulfonyl}tryptophan | E. coli DNA gyrase (5MMN) | -6.37 | Not Specified |

| {(4-nitrophenyl)sulfonyl}tryptophan | COVID-19 Main Protease (6LU7) | -6.35 | Not Specified |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, offering deep insights into their structure, stability, and chemical reactivity. nih.govresearchgate.net For this compound, these methods can elucidate the distribution of electron density, identify reactive sites, and predict spectroscopic properties.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. tandfonline.com

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For a sulfonamide-containing carboxylic acid, the MEP would likely show negative potential around the oxygen atoms of the sulfamoyl and carboxyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic attack.

Theoretical calculations can also predict various quantum chemical descriptors that quantify reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). Hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness, so softer molecules are more reactive. nih.gov DFT methods are also used to calculate Mulliken atomic charges, which provide an estimate of the partial charge on each atom in the molecule, further clarifying its electronic structure and potential for intermolecular interactions. nih.gov Theoretical vibrational analysis can also be performed to predict infrared spectra, which can then be compared with experimental data to confirm the molecular structure. nih.gov

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; relates to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Energy Gap | Egap | Correlates with chemical reactivity and stability; smaller gap suggests higher reactivity. |

| Chemical Hardness | η | Measures resistance to deformation of electron cloud; higher value indicates lower reactivity. |

| Chemical Softness | S | Reciprocal of hardness; higher value indicates higher reactivity. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

Derivatization and Analogue Design for Functional Exploration

Design Principles for Modulating Chemical and Biological Activities

The foundational principle guiding analogue design is the structure-activity relationship (SAR), which posits that a molecule's biological activity is intrinsically linked to its chemical structure. patsnap.com By methodically altering a lead compound's structure, medicinal chemists can probe its interactions with biological targets, such as enzymes or receptors, and enhance desired effects while minimizing adverse ones. pharmacologymentor.comoncodesign-services.com

Key strategies for modulating bioactivity include:

Pharmacophore Identification: This involves identifying the essential structural features of the molecule responsible for its biological activity. For sulfamoyl compounds, the -SO₂NH₂ group is often a critical pharmacophore, particularly for enzyme inhibition.

Functional Group Modification: Replacing or modifying functional groups can alter a molecule's steric, electronic, and lipophilic properties. slideshare.net For 2-Sulfamoylbutanoic acid, the carboxylic acid could be converted to esters or amides to change its polarity and ability to act as a hydrogen bond donor or acceptor. Similarly, the sulfonamide NH₂ can be substituted to explore new binding interactions.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties. This can improve pharmacokinetic properties or selectivity without losing the primary biological activity. fiveable.me

Scaffold Hopping: This advanced technique involves replacing the core structure (scaffold) of the molecule while retaining the key pharmacophoric elements in their correct spatial orientation. fiveable.me

Quantitative structure-activity relationship (QSAR) models are often employed to mathematically correlate chemical structures with biological activities, providing a predictive framework for designing more potent and selective analogues. pharmacologymentor.com

Synthesis of Substituted this compound Derivatives

The bifunctional nature of this compound allows for derivatization at two key sites: the sulfonamide nitrogen and the carboxylic acid group.

The primary sulfonamide group (-SO₂NH₂) is a versatile handle for creating a library of analogues. N-substitution can be achieved through various established synthetic methods. A common approach is the N-alkylation of the sulfonamide with alkyl halides under basic conditions. organic-chemistry.org Ruthenium and manganese-based catalysts have also been developed for the efficient N-alkylation of sulfonamides using alcohols as green alkylating agents. organic-chemistry.org These methods allow for the introduction of a wide array of substituents, from simple alkyl chains to more complex cyclic and aromatic moieties, enabling a thorough exploration of the chemical space around the sulfonamide group.

The carboxylic acid moiety of this compound can be readily converted into ester or amide derivatives to modulate the compound's polarity, solubility, and interaction with biological targets.

Ester Synthesis: Esterification can be performed through classic methods such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Greener strategies have also been developed for the synthesis of sulfonamide-containing esters. nih.gov

Amide Synthesis: Amide bond formation typically requires the activation of the carboxylic acid. Common methods involve the use of coupling reagents like diisopropylcarbodiimide (DIC) in combination with additives such as OxymaPure. mdpi.comresearchgate.net This approach facilitates the reaction of the activated carboxylic acid with a primary or secondary amine to form the corresponding amide with high yield and purity. mdpi.comresearchgate.net This method is robust and allows for the coupling of a diverse range of amines, significantly expanding the structural variety of the resulting derivatives.

Structure-Activity Relationship (SAR) Studies on Related Sulfamoyl Compounds

While SAR data specific to this compound is limited, extensive research on other sulfamoyl-containing compounds provides valuable insights into how structural modifications can influence biological activity across various targets.

The sulfonamide moiety is a well-established zinc-binding group, making sulfonamide-containing compounds potent inhibitors of zinc metalloenzymes like Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs). nih.govnih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in tissue remodeling, and their overactivity is linked to diseases like arthritis and cancer. nih.gov For sulfonamide-based MMP inhibitors, the sulfonamide group coordinates with the catalytic zinc ion in the enzyme's active site. nih.gov SAR studies have shown that the nature of the substituents on the scaffold plays a crucial role in determining potency and selectivity against different MMP isoforms. nih.govresearchgate.net

Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of CAs, with applications in treating glaucoma, epilepsy, and other conditions. nih.govmdpi.com The primary sulfonamide group (-SO₂NH₂) binds to the Zn²⁺ ion in the active site. nih.gov SAR studies have demonstrated that attaching various heterocyclic or aromatic "tails" to the sulfonamide scaffold can dramatically increase potency and, critically, confer selectivity for specific CA isoforms. acs.org For instance, five-membered heterocyclic sulfonamides have generally been shown to be more effective inhibitors compared to those with six-membered rings. mdpi.com

Glycosidases and Amylases: These enzymes are key targets for managing type 2 diabetes. Several studies have explored sulfonamide derivatives as inhibitors of α-glucosidase and α-amylase. SAR studies on novel sulfonamide derivatives revealed that substitutions on the phenyl ring attached to the sulfonamide core significantly impact inhibitory activity. rsc.org For example, an unsubstituted phenyl ring showed the best α-glucosidase inhibitory activity, while specific substitutions like 4-chloro and 3-nitro also demonstrated potent inhibition. rsc.org Other studies on cyclic sulfonamides and sulfonamide hydrazones have identified that bulky groups and specific halogen substitutions can enhance inhibitory potency against both α-glucosidase and α-amylase. nih.govdergipark.org.tr

Table 1: Summary of SAR in Enzyme Inhibition for Sulfamoyl Compounds

| Enzyme Target | Key Pharmacophore | General SAR Findings |

|---|---|---|

| Matrix Metalloproteinases (MMPs) | Sulfonamide (-SO₂NHR) | The sulfonamide group acts as a zinc-binding moiety. Potency and selectivity are heavily influenced by the substituents on the main scaffold, which interact with the enzyme's specificity pockets. nih.govnih.gov |

| Carbonic Anhydrases (CAs) | Primary Sulfonamide (-SO₂NH₂) | The unsubstituted sulfonamide group is crucial for binding the catalytic zinc ion. Attaching aromatic or heterocyclic "tails" to the scaffold enhances potency and governs isoform selectivity. nih.govacs.org |

| α-Glucosidase & α-Amylase | Sulfonamide Moiety | The inhibitory activity is sensitive to substitutions on the aromatic rings of the scaffold. Specific halogenated and nitro-substituted derivatives show increased potency. rsc.orgnih.govnih.gov |

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses. High-throughput screening has identified sulfamoyl-containing compounds that can prolong the activation of NF-κB, a desirable feature for vaccine adjuvants that enhance immune responses. nih.govnih.gov

Systematic SAR studies on a sulfamoyl benzamidothiazole lead compound identified several key structural features: nih.gov

Sulfamoyl Group: Modifications to the sulfamoyl portion, such as replacing a piperidine (B6355638) ring with morpholine (B109124) or other cyclic amines, were well-tolerated and in some cases led to more potent compounds.

Benzoyl Linker: The benzoyl linker was found to be important for activity.

Thiazole (B1198619) Core: Substitutions on the thiazole ring, particularly at the 4-position, significantly influenced activity. Small alkyl groups like methyl were preferred, while larger groups were detrimental.

These studies demonstrate that systematic derivatization of a sulfamoyl-containing scaffold can yield compounds with potent and specific immunomodulatory activity. nih.gov

Table 2: Summary of SAR for NF-κB Pathway Activation by Sulfamoyl Benzamidothiazoles

| Molecular Region | Modification | Effect on NF-κB Activation |

|---|---|---|

| Sulfamoyl Moiety | Replacement of piperidine with morpholine | Activity maintained or slightly increased. nih.gov |

| N-alkylation of piperidine | Generally reduced activity. nih.gov | |

| Thiazole Ring (4-position) | Small alkyl groups (e.g., methyl) | Optimal for activity. nih.gov |

| Larger aromatic groups | Decreased potency. nih.gov | |

| Benzoyl Ring | Substitution with electron-donating groups | Tolerated, with minor impact on activity. nih.gov |

Isotopic Labeling Strategies for Mechanistic Investigations

There are no specific studies in the scientific literature that describe the use of isotopic labeling for the mechanistic investigation of this compound. Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, understand its mechanism of action, and elucidate reaction pathways.

Commonly used isotopes in such studies include Carbon-13 (¹³C), Carbon-14 (¹⁴C), Deuterium (²H or D), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). The choice of isotope and its position within the molecule depends on the specific scientific question being addressed.

A summary of potential isotopic labeling strategies that could be applied to this compound, should such research be undertaken, is provided in the table below for conceptual understanding.

Potential Isotopic Labeling Strategies for this compound

| Isotope | Position of Label in this compound | Potential Application in Mechanistic Studies |

|---|---|---|

| ¹³C or ¹⁴C | Carbonyl carbon (C1) of the butanoic acid | To study decarboxylation reactions or metabolic fate of the carboxyl group. |

| ¹³C or ¹⁴C | Carbon backbone (C2, C3, C4) | To trace the core structure through metabolic pathways. |

| ²H (Deuterium) | Specific C-H bonds | To investigate kinetic isotope effects in enzyme-catalyzed reactions. |

| ¹⁵N | Nitrogen atom of the sulfamoyl group | To follow the metabolism or chemical reactions involving the sulfonamide nitrogen. |

| ¹⁸O | Oxygen atoms of the sulfonyl or carboxyl group | To study mechanisms of hydrolysis or enzymatic transformations. |

This table is for illustrative purposes and does not reflect completed experimental work on this compound.

Based on a comprehensive search for "this compound," there is insufficient publicly available research literature to fulfill the detailed requirements of the provided outline. The search results consistently yield information on structurally related but distinct compounds, primarily "2-Sulfamoylbenzoic acid" and other sulfamoyl or sulfonamide derivatives.

Information specifically detailing the role of this compound as a precursor in complex organic synthesis, its integration into DNA-Encoded Chemical Libraries, its utility in target-based or phenotype-based drug discovery, or its specific application in receptor modulation and ligand design is not available in the retrieved sources.

Therefore, generating a thorough, informative, and scientifically accurate article that focuses solely on "this compound" as per the strict instructions is not possible without speculating or misrepresenting data from other compounds.

Research Applications of 2 Sulfamoylbutanoic Acid As a Building Block and Intermediate

Contributions to Early-Stage Drug Discovery Research (excluding clinical human trials and safety).

Design and Synthesis of Enzyme Inhibitors and Agonists

There is no available information on the use of 2-Sulfamoylbutanoic acid as a building block for the design and synthesis of enzyme inhibitors or agonists.

Computational Screening and In Silico ADMET Profiling for Lead Optimization

There are no available computational screening or in silico ADMET profiling studies specifically focused on this compound or its derivatives for the purpose of lead optimization.

Enzymatic and Biochemical Interactions of 2 Sulfamoylbutanoic Acid Excluding Human Metabolism

Mechanisms of Enzyme Activity Modulation

Compounds containing a sulfamoyl group, structurally analogous to 2-Sulfamoylbutanoic acid, are well-recognized as modulators of enzyme activity, primarily through inhibition. The primary mechanism of action for many sulfonamide-based inhibitors is competitive inhibition. In this model, the sulfonamide molecule competes with the enzyme's natural substrate for binding to the active site. Due to its structural similarity to the substrate or a transition state of the reaction, the inhibitor can occupy the active site, thereby preventing the substrate from binding and catalysis from occurring.

One of the most studied examples of this mechanism is the inhibition of carbonic anhydrases. The deprotonated sulfonamide group (-SO₂NH⁻) acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion present in the active site of these metalloenzymes. This interaction mimics the binding of the natural substrate, carbon dioxide, or a transition state involving bicarbonate.

Beyond competitive inhibition, allosteric modulation is another potential mechanism. In this scenario, the binding of a sulfamoyl-containing compound to a site on the enzyme distinct from the active site (an allosteric site) induces a conformational change in the enzyme. This change can either increase (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's affinity for its substrate or its catalytic efficiency. While less commonly documented for simple sulfonamides, more complex derivatives have been shown to act as allosteric modulators for various receptors and enzymes.

Interactions with Specific Molecular Targets and Biochemical Pathways

The primary and most well-characterized molecular targets for compounds containing the sulfonamide functional group are the carbonic anhydrases (CAs) . These enzymes are ubiquitous and play crucial roles in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CAs, sulfonamides can impact pH regulation, CO₂ transport, and various biosynthetic pathways.

Another significant class of enzymes targeted by sulfonamide analogues are dihydropteroate (B1496061) synthases (DHPS) , which are crucial in the folate biosynthesis pathway in microorganisms. Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of folic acid, a vital precursor for nucleotide synthesis, and thus impedes DNA replication and cell growth in susceptible organisms.

Sulfonamide-containing molecules have also been developed as inhibitors for a range of other enzymes, including:

Proteases: Certain sulfonamides have been designed to inhibit proteases by targeting the catalytic machinery in their active sites.

Kinases: While less common, some kinase inhibitors incorporate a sulfonamide moiety, which can contribute to binding affinity and selectivity.

Cyclooxygenases (COX): Some non-steroidal anti-inflammatory drugs (NSAIDs) with a sulfonamide structure selectively inhibit COX-2.

Given the structural features of this compound (a carboxylic acid and a sulfamoyl group), it could potentially interact with enzymes that recognize small carboxylic acids or those susceptible to inhibition by sulfonamides.

Participation in Biochemical Reactions

Direct participation of the this compound molecule in a biochemical reaction as a substrate that is transformed into a product is not well-documented. However, its interaction with enzymes, particularly as an inhibitor, is a form of participation in a biochemical process. By binding to an enzyme, it alters the rate of a biochemical reaction.

The sulfamoyl group itself is generally stable under physiological conditions and not readily metabolized in non-human systems. Its primary role in biochemical interactions appears to be as a key binding motif, particularly in the context of enzyme inhibition.

Ligand-Enzyme Binding Mechanisms as Determined by Structural Biology (from analogues)

Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided detailed insights into the binding mechanisms of sulfonamide-containing inhibitors to their target enzymes. These studies reveal the specific molecular interactions that govern inhibitor potency and selectivity.

Binding of Sulfonamides to Carbonic Anhydrase:

X-ray crystallographic studies of various sulfonamides in complex with different carbonic anhydrase isoforms have consistently shown the following key interactions:

Coordination to the Active Site Zinc Ion: The nitrogen atom of the deprotonated sulfonamide group directly coordinates with the tetrahedrally coordinated Zn²⁺ ion in the enzyme's active site. This is the most critical interaction for high-affinity binding.

Hydrogen Bonding Network: The sulfamoyl group's oxygen atoms and the NH group form a network of hydrogen bonds with conserved residues in the active site, such as the side chain of Threonine 199.

Hydrophobic Interactions: The aromatic or aliphatic portions of the sulfonamide inhibitor engage in hydrophobic interactions with nonpolar residues lining the active site cavity. These interactions contribute significantly to the binding affinity and isoform selectivity.

| Interaction Type | Key Enzyme Residues (Carbonic Anhydrase) | Inhibitor Group Involved |

| Metal Ion Coordination | Zn²⁺ | Deprotonated Sulfonamide (-SO₂NH⁻) |

| Hydrogen Bonding | Thr199 (hydroxyl group and backbone amide) | Sulfonamide oxygens and NH group |

| Hydrophobic Interactions | Val121, Val143, Leu198 | Aromatic/aliphatic moiety of the inhibitor |

Binding of Sulfonamides to Dihydropteroate Synthase (DHPS):

Structural studies of sulfonamides bound to DHPS have elucidated the basis for their antimicrobial activity. The sulfonamide mimics the PABA substrate and binds in the same pocket. Key interactions include:

Hydrogen bonds between the sulfonamide group and backbone atoms of the enzyme.

Interactions of the aniline (B41778) nitrogen with active site residues.

Stacking interactions between the aromatic ring of the sulfonamide and pterin (B48896) moiety of the other substrate.

These detailed structural insights from analogous compounds provide a robust framework for predicting how this compound might interact with and potentially inhibit specific enzyme targets. The presence of both a carboxylic acid and a sulfamoyl group suggests that it could exhibit a dual-binding mode or target enzymes with binding pockets that can accommodate both functionalities.

Q & A

Q. How to visually represent dose-response relationships for this compound in publications?

Q. What ethical considerations apply when using human-derived samples in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.